7-Fluoro-4-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Preparation Methods
The synthesis of 7-Fluoro-4-methoxyquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of a fluorine atom in a quinoline derivative. For instance, the reaction of 6,7-difluoroquinoline with sodium methoxide in liquid ammonia yields 6-fluoro-7-methoxyquinoline . Another method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
7-Fluoro-4-methoxyquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
7-Fluoro-4-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: It has shown promise as an antitumor agent, with studies indicating its effectiveness against certain cancer cell lines.
Industry: The compound finds applications in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methoxyquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . For its antitumor activity, it inhibits the epidermal growth factor receptor (EGFR) and HER2, which are critical in mediating growth factor signaling .
Comparison with Similar Compounds
7-Fluoro-4-methoxyquinoline can be compared with other fluorinated quinolines such as:
- 6-Fluoro-7-methoxyquinoline
- 6-Methoxy-7-fluoroquinoline
- 7-Fluoro-4-anilinoquinoline
These compounds share similar structural features but differ in the position and nature of substituents, which can significantly impact their biological activity and applications
Properties
IUPAC Name |
7-fluoro-4-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMSWJQPHXCNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.